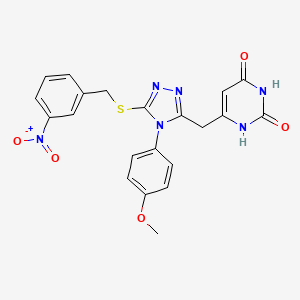
6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N6O5S and its molecular weight is 466.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-((4-(4-methoxyphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H22N4O4S. Its structure features a pyrimidine ring fused with a triazole moiety and various substituents that contribute to its biological activity. The presence of methoxy and nitrobenzyl groups enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, similar compounds have been shown to possess antibacterial and antifungal activities. A study comparing various triazole derivatives revealed that modifications in the substituents affect their efficacy against microbial strains. The specific compound under review is hypothesized to exhibit comparable or enhanced activity due to its unique structure .
Anticancer Properties
Compounds containing triazole and pyrimidine rings have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For example, triazole derivatives have been found to inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. In vitro studies suggest that the compound may interact with cellular pathways that regulate apoptosis and cell cycle progression .
Enzyme Inhibition
The biological activity of this compound may also be attributed to its ability to inhibit certain enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which play critical roles in inflammatory processes and cancer progression. The structure suggests potential binding interactions with these enzymes, which could lead to reduced inflammatory responses and tumor growth .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with similar structural features exhibited significant inhibition zones in agar diffusion assays. The compound under review was noted for its potential as a lead compound due to its structural similarities with effective antimicrobial agents .
Study 2: Anticancer Activity
In another investigation, the cytotoxic effects of related triazole derivatives were assessed on several cancer cell lines, including breast and colon cancer cells. The results demonstrated that these compounds induced apoptosis in a dose-dependent manner, suggesting that the compound may also exhibit similar anticancer properties .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes involved in cancer progression or infection.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
- Modulation of Inflammatory Responses : Reducing the production of pro-inflammatory mediators.
属性
IUPAC Name |
6-[[4-(4-methoxyphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O5S/c1-32-17-7-5-15(6-8-17)26-18(10-14-11-19(28)23-20(29)22-14)24-25-21(26)33-12-13-3-2-4-16(9-13)27(30)31/h2-9,11H,10,12H2,1H3,(H2,22,23,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGGWTNVALYFIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














